Cas no 2228757-75-1 (2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine)
2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine
- [2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine
- EN300-1739309
- 2228757-75-1
-
- Inchi: 1S/C11H17NO/c1-8-4-5-13-9(8)11(7-12)6-10(11,2)3/h4-5H,6-7,12H2,1-3H3
- InChI Key: XAWFGXLNJIMYCW-UHFFFAOYSA-N
- SMILES: O1C=CC(C)=C1C1(CN)CC1(C)C
Computed Properties
- Exact Mass: 179.131014166g/mol
- Monoisotopic Mass: 179.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 39.2Ų
2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1739309-0.05g |
[2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine |
2228757-75-1 | 0.05g |
$1549.0 | 2023-09-20 | ||
| Enamine | EN300-1739309-0.1g |
[2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine |
2228757-75-1 | 0.1g |
$1623.0 | 2023-09-20 | ||
| Enamine | EN300-1739309-0.25g |
[2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine |
2228757-75-1 | 0.25g |
$1696.0 | 2023-09-20 | ||
| Enamine | EN300-1739309-0.5g |
[2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine |
2228757-75-1 | 0.5g |
$1770.0 | 2023-09-20 | ||
| Enamine | EN300-1739309-1.0g |
[2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine |
2228757-75-1 | 1g |
$1844.0 | 2023-06-03 | ||
| Enamine | EN300-1739309-2.5g |
[2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine |
2228757-75-1 | 2.5g |
$3611.0 | 2023-09-20 | ||
| Enamine | EN300-1739309-5.0g |
[2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine |
2228757-75-1 | 5g |
$5345.0 | 2023-06-03 | ||
| Enamine | EN300-1739309-10.0g |
[2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine |
2228757-75-1 | 10g |
$7927.0 | 2023-06-03 | ||
| Enamine | EN300-1739309-1g |
[2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine |
2228757-75-1 | 1g |
$1844.0 | 2023-09-20 | ||
| Enamine | EN300-1739309-5g |
[2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropyl]methanamine |
2228757-75-1 | 5g |
$5345.0 | 2023-09-20 |
2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine
Exploring the Unique Properties and Applications of 2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine (CAS No. 2228757-75-1)
In the ever-evolving landscape of chemical research and pharmaceutical development, 2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine (CAS No. 2228757-75-1) has emerged as a compound of significant interest. This structurally unique molecule combines a cyclopropylmethanamine core with a 3-methylfuran-2-yl substituent, creating a versatile scaffold with potential applications across multiple industries. Researchers are particularly intrigued by its balanced lipophilicity and molecular rigidity, properties that often correlate with enhanced bioavailability in drug discovery.
The scientific community's growing fascination with furan-containing compounds like this one stems from their prevalence in natural products and their diverse biological activities. Recent studies have highlighted how the 2,2-dimethylcyclopropane moiety can impart metabolic stability to molecules, addressing one of the key challenges in modern medicinal chemistry. When combined with the electron-rich methylfuran group, this creates a molecular architecture that may interact uniquely with biological targets, sparking investigations into its potential therapeutic applications.
From a synthetic chemistry perspective, CAS 2228757-75-1 presents interesting challenges and opportunities. The juxtaposition of the strained cyclopropyl ring with the aromatic furan system offers a testbed for developing novel synthetic methodologies. Recent advances in transition metal-catalyzed cyclopropanation and furan functionalization have made this compound more accessible to researchers, enabling broader exploration of its properties. These synthetic approaches align with current trends in green chemistry, as many modern protocols emphasize atom economy and reduced waste generation.
The physicochemical profile of 2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine suggests several potential advantages for material science applications. The compound's rigid structure and potential for π-electron delocalization make it an interesting candidate for organic electronic materials. Researchers investigating novel small molecule semiconductors or organic light-emitting diode (OLED) components have shown increasing interest in such hybrid systems that combine alicyclic and heteroaromatic elements.
In the context of current research trends, this compound's structural features resonate with several hot topics in chemical biology. The methylfuran-cyclopropane combination presents a unique three-dimensional shape that may complement contemporary drug discovery efforts targeting protein-protein interactions. These challenging targets often require molecules with specific spatial characteristics beyond traditional flat aromatic systems, making CAS 2228757-75-1 a valuable scaffold for exploration in fragment-based drug design.
Analytical characterization of 2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine reveals interesting spectroscopic signatures. The 3-methylfuran moiety contributes distinct NMR patterns and UV absorption characteristics, while the dimethylcyclopropyl group influences the compound's conformational behavior. These properties make it a potentially useful model compound for method development in analytical chemistry, particularly in studies focusing on stereochemical analysis of constrained systems.
The stability profile of this compound under various conditions has become a subject of recent investigation. Preliminary studies suggest that the methylfuran-cyclopropane linkage offers an interesting balance between stability and reactivity, making it potentially valuable for prodrug design or controlled release applications. This characteristic aligns with current pharmaceutical industry needs for compounds that maintain integrity during storage but can undergo predictable transformations under biological conditions.
From a computational chemistry perspective, 2228757-75-1 presents intriguing challenges for molecular modeling. The interplay between the furan ring's aromaticity and the cyclopropane ring's angle strain creates electronic effects that test the limits of current computational methods. Researchers developing new force field parameters or quantum mechanical approaches for strained heterocyclic systems often use such compounds as benchmark cases.
In the broader context of chemical space exploration, 2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine occupies an interesting position. Its combination of features makes it a potential candidate for inclusion in diverse compound libraries aimed at probing new areas of chemical diversity. The growing interest in three-dimensional fragment libraries for drug discovery has particularly highlighted the value of such structurally distinctive small molecules.
Looking toward future applications, researchers are particularly excited about the potential to derivatize this core structure. The methanamine functionality provides a convenient handle for further chemical modification, while the methylfuran group offers opportunities for electrophilic substitution. This dual functionality makes CAS 2228757-75-1 a versatile intermediate that could give rise to numerous valuable derivatives with tailored properties.
The environmental fate and biodegradation pathways of 2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine represent another area of active investigation. As sustainability becomes increasingly important in chemical development, understanding how such hybrid structures behave in ecological systems is crucial. Early studies suggest that the furan moiety may offer more favorable biodegradation profiles compared to purely synthetic hydrocarbon systems.
In conclusion, 2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine (CAS No. 2228757-75-1) represents a fascinating intersection of structural features with broad potential across chemical research and development. Its unique combination of a strained carbocycle with a heteroaromatic system continues to inspire innovative applications in fields ranging from medicinal chemistry to materials science. As synthetic methods advance and our understanding of structure-property relationships deepens, this compound will likely remain at the forefront of research into novel molecular architectures with tailored functionalities.
2228757-75-1 (2,2-dimethyl-1-(3-methylfuran-2-yl)cyclopropylmethanamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)